4-[(4-chloro-1,3-benzothiazol-2-yl)oxy]-N-(2,4-dimethoxyphenyl)piperidine-1-carboxamide
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Overview
Description
4-[(4-chloro-1,3-benzothiazol-2-yl)oxy]-N-(2,4-dimethoxyphenyl)piperidine-1-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a benzo[d]thiazole moiety, and a dimethoxyphenyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-chloro-1,3-benzothiazol-2-yl)oxy]-N-(2,4-dimethoxyphenyl)piperidine-1-carboxamide typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core This can be achieved through the cyclization of 2-aminothiophenol with 4-chlorobenzoic acid under acidic conditions The resulting 4-chlorobenzo[d]thiazole is then reacted with piperidine-1-carboxamide in the presence of a suitable base, such as potassium carbonate, to form the desired compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[(4-chloro-1,3-benzothiazol-2-yl)oxy]-N-(2,4-dimethoxyphenyl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be carried out to replace the chlorine atom with other substituents, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups.
Scientific Research Applications
4-[(4-chloro-1,3-benzothiazol-2-yl)oxy]-N-(2,4-dimethoxyphenyl)piperidine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-[(4-chloro-1,3-benzothiazol-2-yl)oxy]-N-(2,4-dimethoxyphenyl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-(5-chloro-2,3-dihydrobenzo[d]thiazol-2-yl)-2,6-dimethoxyphenol (MHY884): Known for its tyrosinase inhibitory activity.
2-bromo-4-(5-chloro-benzo[d]thiazol-2-yl)phenol (MHY966): Exhibits similar inhibitory effects on tyrosinase.
Uniqueness
4-[(4-chloro-1,3-benzothiazol-2-yl)oxy]-N-(2,4-dimethoxyphenyl)piperidine-1-carboxamide stands out due to its combination of a piperidine ring, benzo[d]thiazole moiety, and dimethoxyphenyl group, which confer unique chemical and biological properties. This makes it a valuable compound for diverse research applications and potential therapeutic uses.
Properties
IUPAC Name |
4-[(4-chloro-1,3-benzothiazol-2-yl)oxy]-N-(2,4-dimethoxyphenyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O4S/c1-27-14-6-7-16(17(12-14)28-2)23-20(26)25-10-8-13(9-11-25)29-21-24-19-15(22)4-3-5-18(19)30-21/h3-7,12-13H,8-11H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXZNVFGRXFPMNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)N2CCC(CC2)OC3=NC4=C(S3)C=CC=C4Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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